Cdk9-IN-27

CDK9 Kinase Inhibition IC50

Cdk9-IN-27 delivers verified CDK9 inhibition (IC50 0.424 μM) and reproducible S-phase arrest/apoptosis in MCF-7, HepG2 & HCT-116 cells (10.31–40.34 μM). Its distinct aminopyridone-benzimidazole profile ensures experimental consistency; substituting with generic CDK9 inhibitors risks variable data. Ideal for SAR optimization & transcriptional regulation studies.

Molecular Formula C23H18ClN5O3
Molecular Weight 447.9 g/mol
Cat. No. B12375121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-27
Molecular FormulaC23H18ClN5O3
Molecular Weight447.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C(=O)C(=C1C2=CC=C(C=C2)Cl)C#N)CC3=NC4=CC=CC=C4N3)N
InChIInChI=1S/C23H18ClN5O3/c1-2-32-23(31)20-19(13-7-9-14(24)10-8-13)15(11-25)22(30)29(21(20)26)12-18-27-16-5-3-4-6-17(16)28-18/h3-10H,2,12,26H2,1H3,(H,27,28)
InChIKeyDLXWRFXUUZEAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk9-IN-27 Compound Baseline Overview: CDK9 Inhibitor for Cancer Research


Cdk9-IN-27, also known as Compound 6a, is a synthetic small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9) with a reported IC50 of 0.424 μM [1]. It belongs to a series of aminopyridone-linked benzimidazoles developed through a fragment-based drug design approach [1]. The compound has demonstrated cytotoxic activity against HepG2, HCT-116, and MCF-7 cancer cell lines, with IC50 values ranging from 10.31 to 40.34 μM [1]. Mechanistically, Cdk9-IN-27 induces cell cycle arrest at the S phase and promotes apoptosis in MCF-7 breast cancer cells [1].

Why Cdk9-IN-27 Cannot Be Substituted with Generic CDK9 Inhibitors


Substituting Cdk9-IN-27 with a generic CDK9 inhibitor without supporting data may compromise experimental outcomes, as this compound exhibits a unique combination of CDK9 enzymatic inhibition and functional cellular effects that are not uniform across the aminopyridone-linked benzimidazole series. Within the same study, structurally similar analogs displayed varying levels of CDK9 inhibition (IC50 range: 0.424–8.461 μM) and differential cytotoxicity profiles [1]. Furthermore, Cdk9-IN-27 specifically induces S-phase arrest and apoptosis, functional characteristics that may not be shared by other in-class compounds [1].

Cdk9-IN-27 Quantitative Differentiation Evidence Guide


Cdk9-IN-27 Exhibits Enhanced CDK9 Enzymatic Inhibition Relative to Closest Structural Analogs

Cdk9-IN-27 (Compound 6a) demonstrates a CDK9 IC50 of 0.424 μM, which is at the lower end of the inhibitory range (0.424–8.461 μM) reported for active analogs 4a, 6a, and 8a in the same study [1]. This suggests that among the synthesized aminopyridone-linked benzimidazoles, Cdk9-IN-27 exhibits superior potency against CDK9.

CDK9 Kinase Inhibition IC50

Cdk9-IN-27 Demonstrates Differential Cytotoxicity Profile Across Cancer Cell Lines

Cdk9-IN-27 exhibits cytotoxic IC50 values ranging from 10.31 to 40.34 μM against HepG2, HCT-116, and MCF-7 cell lines [1]. While the study reports that compounds 2, 4a, 4c, 4d, 6a, and 8a all exhibited significant cytotoxicity with IC50 values ranging from 7.61 to 57.75 μM, the specific, narrower range for Cdk9-IN-27 suggests a distinct, moderate cytotoxic profile compared to the broader series [1].

Cytotoxicity Cancer Cell Viability

Cdk9-IN-27 Specifically Induces S-Phase Cell Cycle Arrest and Apoptosis

Cdk9-IN-27 (Compound 6a) was specifically identified to arrest the cell cycle at the S phase and induce apoptosis in MCF-7 breast cancer cells [1]. This functional differentiation is critical, as other active compounds in the series (e.g., 4a, 8a) may not share this precise mechanistic signature, despite also inhibiting CDK9.

Cell Cycle Apoptosis Mechanism of Action

Cdk9-IN-27 Best Research and Industrial Application Scenarios


CDK9-Mediated Transcription Elongation Studies in Breast Cancer Models

Based on its demonstrated induction of S-phase arrest and apoptosis in MCF-7 breast cancer cells [1], Cdk9-IN-27 is ideally suited for investigating CDK9-dependent transcriptional regulation in breast cancer models. Researchers can use this compound to probe the mechanistic link between CDK9 inhibition, cell cycle dysregulation, and apoptotic cell death.

Comparative Kinase Profiling of Aminopyridone-Linked Benzimidazole Series

Given its superior CDK9 inhibitory potency (IC50 = 0.424 μM) within its series [1], Cdk9-IN-27 serves as the optimal reference compound for structure-activity relationship (SAR) studies aimed at optimizing this chemical scaffold for enhanced target engagement and selectivity.

Cytotoxicity Screening in Liver and Colorectal Cancer Cell Lines

With established cytotoxic IC50 values against HepG2 and HCT-116 cell lines (10.31–40.34 μM) [1], Cdk9-IN-27 can be reliably employed as a positive control or tool compound in multi-cell line screening panels focusing on liver and colorectal cancer. Its defined potency range provides a consistent benchmark for evaluating new CDK9 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk9-IN-27

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.